2-(3-Methyl-1H-pyrazol-1-YL)succinic acid
Overview
Description
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is an organic compound with the molecular formula C8H10N2O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 3-methyl-1H-pyrazol-1-yl group
Mechanism of Action
Mode of Action
It is known that the compound has a succinic acid covalently bonded to the dimethylpyrazole (dmp) ring . This structure may influence its interaction with its targets and the resulting changes.
Biochemical Pathways
It is suggested that the compound may play a role in the nitrication process . Nitrication is a key biological pathway for nitrogen losses .
Result of Action
It is suggested that the compound may reduce n2o emissions and maintain soil nh4+ for a longer time .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid. For instance, it is suggested that the compound’s stability allows its use with other fertilizers such as calcium ammonium nitrate or diammonium phosphate . .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, such as 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid, can participate in proton exchange processes This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the cell, potentially influencing biochemical reactions
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid typically involves the reaction of 3-methyl-1H-pyrazole with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines .
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 2-(1H-pyrazol-1-yl)succinic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is unique due to the presence of both the pyrazole ring and the succinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses .
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOYXMGSBMYOFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571800 | |
Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-28-0 | |
Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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